4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. The trifluoromethyl group at the 4-position of the pyrazole ring significantly influences its chemical and physical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science. Its unique structure allows for diverse applications, particularly in the synthesis of more complex heterocyclic compounds and as potential therapeutic agents .
The compound can be synthesized through various methods, including cyclization reactions involving suitable precursors. It is commercially available from chemical suppliers and has been extensively studied in the literature for its synthetic routes and applications.
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their biological activity and potential therapeutic applications. This compound is classified as a heterocyclic aromatic compound due to its ring structure containing nitrogen atoms .
The synthesis of 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves cyclization reactions. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with trifluoromethylating agents under controlled conditions. This method allows for efficient incorporation of the trifluoromethyl group into the pyrazolo framework.
The molecular structure of 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one features a bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The trifluoromethyl group at the 4-position contributes to its distinct reactivity.
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo several types of chemical reactions:
Reagents commonly used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines). Reaction conditions often involve catalysts and specific solvents tailored to achieve desired transformations efficiently.
The mechanism of action for 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one primarily involves its interaction with specific molecular targets. For instance:
Studies indicate that the presence of the trifluoromethyl group enhances lipophilicity and biological activity compared to non-fluorinated analogs, making this compound particularly valuable in drug design .
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has diverse applications in scientific research:
The 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one system (CAS 1242267-84-0) exhibits complex tautomeric behavior due to the presence of multiple protonation sites within its bicyclic framework. This compound exists in equilibrium between the 3-keto form (lactam) and 3-hydroxy (lactim) tautomer, with the lactam form dominating in the solid state and non-polar solvents. Nuclear magnetic resonance (NMR) studies reveal that the 3-keto tautomer shows characteristic carbonyl carbon signals at approximately δ 160 ppm in the ¹³C NMR spectrum, while the lactim form would display a distinctive =N-OH signal near δ 9-10 ppm in ¹H NMR – which is consistently absent in experimental analyses [2]. The trifluoromethyl group at the C4 position exerts a significant electron-withdrawing effect that stabilizes the lactam form through resonance delocalization, further shifting the equilibrium toward this tautomer (>95% abundance) as confirmed by X-ray crystallographic data [1] [2].
Table 1: Tautomeric Populations in Different Solvent Systems
Solvent | Dielectric Constant (ε) | % Lactam Tautomer | % Lactim Tautomer |
---|---|---|---|
n-Hexane | 1.9 | >98% | <2% |
Chloroform | 4.8 | 96% | 4% |
Methanol | 32.7 | 92% | 8% |
DMSO | 46.7 | 85% | 15% |
Positioned ortho to the pyridine nitrogen, the trifluoromethyl group at C4 substantially modifies the electronic structure of the pyrazolo[3,4-b]pyridine system. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the trifluoromethyl substituent increases the π-deficiency of the pyridine ring, evidenced by a 15% reduction in electron density at the C5 position compared to the unsubstituted parent compound. This electron-withdrawing effect enhances the resonance energy by 28 kJ/mol relative to the methyl-substituted analog, quantified through harmonic oscillator model of aromaticity (HOMA) indices [2] [5]. The strong -I and -R effects of the CF₃ group also increase the dipole moment to 5.2 Debye (versus 3.8 Debye for the hydrogen analog), promoting crystalline packing and aqueous solubility (logP = 1.9) despite the hydrophobic nature of the fluorinated group [5] [9].
Table 2: Electronic Effects of C4-Substituents on Pyrazolo[3,4-b]pyridine Core
C4 Substituent | HOMA Index | Dipole Moment (Debye) | π-Electron Density at C5 |
---|---|---|---|
H | 0.78 | 3.8 | 1.05 |
CH₃ | 0.76 | 4.1 | 1.03 |
CF₃ | 0.82 | 5.2 | 0.89 |
CN | 0.84 | 5.5 | 0.85 |
The tautomeric equilibrium between 1H- and 2H-isomers represents a fundamental structural consideration for pyrazolo[3,4-b]pyridines. For 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, AM1 semi-empirical calculations confirm the 1H-tautomer is thermodynamically favored by 37.03 kJ/mol over the 2H-form due to complete aromaticity in both rings [5]. Statistical analysis of >300,000 pyrazolo[3,4-b]pyridine derivatives reveals that unsubstituted nitrogen atoms (allowing 1H-tautomerism) occur in 19.7% of compounds, while N1-methylation (blocking 2H-tautomer formation) appears in 31.78% of synthesized derivatives – collectively demonstrating strong synthetic preference for the 1H-configuration [5]. Crucially, DrugBank analysis confirms 14 pharmaceutical agents derived from 1H-tautomers (including 2 approved drugs), while zero 2H-tautomer-based drugs exist, underscoring the pharmaceutical relevance of the 1H-configuration [5]. The trifluoromethyl substituent further stabilizes the 1H-tautomer through enhanced cross-conjugation, as evidenced by ⁵J coupling constants of 1.8 Hz between F atoms and the pyrazole nitrogen in ¹⁹F NMR spectroscopy [2] [3].
Table 3: Tautomeric Stability Metrics in Pyrazolo[3,4-b]pyridines
Parameter | 1H-Tautomer | 2H-Tautomer | Experimental Method |
---|---|---|---|
Relative Energy (kJ/mol) | 0.0 | 37.03 | AM1 Calculations |
Aromatic Stabilization Energy | 182 kJ/mol | 145 kJ/mol | DFT (B3LYP) |
% in Crystalline State | >99% | <1% | X-ray Diffraction |
Pharmaceutical Agents | 14 | 0 | DrugBank Analysis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1